Melphalan is a well-established chemotherapeutic agent with a history of use in various cancers, including multiple myeloma, ovarian cancer, and retinoblastoma. As an alkylating agent, it has been a cornerstone in the treatment of hematologic malignancies and is commonly used in conditioning regimens for hematopoietic stem cell transplantation (SCT)2. Despite its efficacy, melphalan's clinical application is often limited by its side effects, such as immunogenicity, cardiopulmonary toxicity, and myelosuppression156. Recent studies have focused on improving the delivery and reducing the toxicity of melphalan through various strategies, including co-delivery with microRNAs, development of polymeric prodrugs, and encapsulation in biodegradable micelles146.
Melphalan functions primarily as a DNA alkylating agent, causing cross-linking of DNA strands and subsequent inhibition of DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells2. The drug's myeloablative properties make it particularly effective in preparing patients for SCT2. Additionally, melphalan has been shown to induce apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, as well as through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway3.
Melphalan remains the most widely used agent in preparative regimens for SCT due to its broad antitumor effects and myeloablative properties. It is the mainstay conditioning for multiple myeloma and lymphomas and has been used successfully in a variety of other hematological and nonhematological malignancies2.
Studies have shown that melphalan can be effectively used to treat retinoblastoma, the most common childhood malignancy. Co-delivery of melphalan with miR-181a in lipid nanoparticles has been demonstrated to significantly improve therapeutic efficiency and reduce the viability of retinoblastoma cells in vitro and in vivo1. Additionally, biodegradable reduction-responsive polymeric micelles have been developed to enhance the delivery of melphalan to retinoblastoma cells, showing increased cytotoxicity against the cancer cells6.
To overcome the limitations of melphalan, such as poor water solubility and rapid elimination, polymeric prodrugs have been synthesized. These prodrugs exhibit improved water solubility and drug release properties, potentially offering a more targeted and less toxic approach to cancer treatment4.
High-dose intravenous melphalan (HDM) has been reviewed for its clinical pharmacology and use in various cancers, including myeloma, ovarian cancer, and neuroblastoma. HDM has shown significant clinical activity and has become an established treatment for certain high-risk diseases. However, its use is associated with toxicities such as myelosuppression and mucositis5.
Melphalan's pharmacokinetics and toxicity have been studied in patients with renal failure, a common issue in multiple myeloma. The findings suggest that renal failure does not necessitate a dose reduction of melphalan in autologous transplant settings, although it may be associated with longer durations of fever and hospitalization9.
The conjugation of melphalan to monoclonal antibodies has been explored to selectively enhance its antitumor activity. This approach allows for the targeted delivery of the drug to cancer cells, potentially reducing nonspecific toxicity and improving therapeutic outcomes8.
Melphalan has been found to modify the bone microenvironment by enhancing osteoclast formation, which may have implications for the treatment of multiple myeloma. This effect on bone structure could contribute to the activation of dormant tumor cells, highlighting the need for careful consideration of melphalan's use in patients with MM10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9